molecular formula C25H18ClNO2 B15016483 [1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate

[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate

Cat. No.: B15016483
M. Wt: 399.9 g/mol
InChI Key: ZMZFTDULCBLNEN-UHFFFAOYSA-N
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Description

[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate: is an organic compound that features a complex structure with multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate typically involves a multi-step process. The initial step often includes the formation of the imine bond between 2-methylphenylamine and naphthaldehyde. This is followed by esterification with 4-chlorobenzoic acid under acidic conditions to yield the final product. The reaction conditions usually involve refluxing in an organic solvent such as toluene or ethanol, with a catalyst like sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.

Reduction: Reduction reactions can target the imine group, converting it into an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which [1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate exerts its effects is primarily through its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, [1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an imine and an ester group allows for a diverse range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C25H18ClNO2

Molecular Weight

399.9 g/mol

IUPAC Name

[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C25H18ClNO2/c1-17-6-2-5-9-23(17)27-16-22-21-8-4-3-7-18(21)12-15-24(22)29-25(28)19-10-13-20(26)14-11-19/h2-16H,1H3

InChI Key

ZMZFTDULCBLNEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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